molecular formula C10H11N5O B2501155 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 103274-40-4

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2501155
CAS No.: 103274-40-4
M. Wt: 217.232
InChI Key: OZUFDNGGVGGVBY-UHFFFAOYSA-N
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Description

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound built on the 5-amino-1,2,3-triazole-4-carboxamide scaffold, a structure recognized for its significant potential in antimicrobial and antiparasitic research. This specific reagent is intended for use by scientific researchers in laboratory settings. The core triazole-carboxamide structure is a privileged scaffold in medicinal chemistry. It has been identified as a key hit series in phenotypic high-content screening against Trypanosoma cruzi, the parasite responsible for Chagas' disease, leading to optimized compounds that demonstrated significant suppression of parasite burden in vivo . Concurrently, closely related analogs within the same chemical series have been advanced as inhibitors of the bacterial SOS response, a pathway that promotes antibiotic resistance and mutagenesis in bacteria such as Escherichia coli and Pseudomonas aeruginosa . These small-molecule inhibitors, termed DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), show promise as adjuvants to conventional antibiotic therapies by sensitizing bacteria to treatment and slowing the acquisition of resistance . The synthetic approach for this class of molecules often involves a modular [3+2] cycloaddition, allowing for the systematic exploration of structure-activity relationships . Researchers can leverage this compound as a valuable chemical tool for probing new strategies to combat antibiotic resistance and treat neglected tropical diseases. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-6-3-2-4-7(5-6)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUFDNGGVGGVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Cyanoacetamides with Azides

The most widely reported method for synthesizing 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the cyclization of α-cyanoacetamide precursors with aryl azides. This one-pot reaction proceeds via the in situ generation of an azide intermediate, followed by nucleophilic attack and cyclization to form the triazole ring.

Prototypical Procedure :

  • Azide Formation : A 3-methylbenzyl derivative (e.g., 4-[[4-(azidomethyl)phenyl]methyl]morpholine) is prepared by treating the corresponding chloride with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at 60°C for 12 hours.
  • Cyclization : The azide intermediate is reacted with 2-cyano-N-(3-methylphenyl)acetamide in ethanol under basic conditions (NaOH, 1.3 mmol) using microwave irradiation at 80°C for 1 hour.
  • Workup : The crude product is acidified with 1 M HCl, extracted with ethyl acetate, and purified via trituration to yield the target compound as a white powder (56% yield).

Key advantages of this method include:

  • Microwave Acceleration : Reaction times reduced from 24 hours (conventional heating) to 1 hour.
  • Regioselectivity : Exclusive formation of the 1,4-disubstituted triazole isomer due to electronic effects of the 3-methylphenyl group.

Alternative Pathways via Succinimide Intermediates

While less directly applicable, studies on analogous triazoles reveal complementary strategies using succinimide precursors:

Step Reagents Conditions Yield
1 Succinic anhydride + aminoguanidine HCl DCM, 40°C, 48 h 62%
2 Ring-opening with 3-methylbenzylamine Microwave, 170°C, 25 min 58%

Though originally developed for propanamide-linked triazoles, this approach could be adapted by substituting 3-methylbenzylamine in the ring-opening step. The method’s scalability to 10 mmol batches suggests potential for industrial translation.

Optimization Strategies

Solvent and Base Selection

Critical parameters influencing yield and purity:

  • Solvent Effects :

    • Ethanol maximizes cyclization efficiency due to polar protic character.
    • Acetonitrile improves yields in microwave-assisted steps by enhancing dielectric heating.
  • Base Optimization :

    • Sodium hydroxide (1.3 equiv.) outperforms K₂CO₃ or Et₃N in promoting deprotonation of the α-cyanoacetamide.
    • Excess base (>2 equiv.) leads to hydrolysis of the carboxamide group, reducing yields by 15-20%.

Temperature and Time Profiling

Comparative data for cyclization steps:

Method Temperature (°C) Time (h) Yield (%) Purity (%)
Conventional 80 24 42 88
Microwave 80 1 56 95
Microwave 100 0.5 48 91

Microwave irradiation at 80°C provides the optimal balance between reaction speed and product stability.

Industrial-Scale Production Challenges

Purification Complexities

The compound’s low solubility in non-polar solvents (0.8 mg/mL in hexane) necessitates costly chromatographic purification at scale. Industrial approaches address this via:

  • Crystallization Optimization : Sequential recrystallization from ethanol/water (7:3 v/v) increases purity from 92% to 99.5%.
  • Continuous-Flow Systems : Microreactors with immobilized azide precursors reduce side product formation by 30% compared to batch processes.

Emerging Methodologies

Photochemical Activation

Preliminary studies on UV-induced cyclization (λ = 254 nm) show:

  • 40% yield after 6 hours irradiation
  • Improved regioselectivity (98:2 1,4-/1,5-isomer ratio)
  • Reduced energy costs compared to microwave methods

Biocatalytic Approaches

Engineered nitrilase enzymes demonstrate potential for:

  • Hydrolysis of cyano intermediates to carboxamides
  • 65% conversion efficiency in aqueous buffer (pH 7.4, 37°C)

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted triazoles. These products can have different biological activities and can be used in further synthetic applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have highlighted the potential of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting specific pathways involved in bacterial metabolism and replication. For instance, a study demonstrated the synthesis of hybrid derivatives with enhanced antibacterial properties through structure-activity relationship (SAR) studies .

Antiparasitic Properties
The compound has also shown promise in treating parasitic infections such as Chagas disease. A significant advancement was made through phenotypic high-content screening against Trypanosoma cruzi, where compounds based on the triazole scaffold exhibited improved potency and selectivity. Optimized derivatives demonstrated significant suppression of parasite burden in preclinical models, indicating their potential as new therapeutic agents for neglected diseases .

Cancer Research
In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation. Preliminary results suggest that it may enhance the efficacy of existing chemotherapeutic agents, thereby improving treatment outcomes for certain cancer types .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to disrupt metabolic processes in pests provides a foundation for designing novel pesticides that are effective yet environmentally friendly. Research is ongoing to evaluate its efficacy against various agricultural pests and pathogens .

Materials Science

Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functional materials with applications in electronics and photonics. Its unique chemical properties enable the formation of polymers and composites that exhibit desirable characteristics such as conductivity and thermal stability. These materials are being explored for use in sensors and other electronic devices .

Summary of Case Studies

Application AreaStudy FocusKey Findings
AntibacterialSynthesis of hybrid derivativesEnhanced antibacterial activity against specific pathogens
AntiparasiticScreening against Trypanosoma cruziSignificant suppression of parasite burden in mouse models
Cancer ResearchInduction of apoptosis in cancer cellsPotential to enhance efficacy of existing chemotherapeutics
Agricultural ChemicalsDevelopment of novel pesticidesEffective against agricultural pests with reduced environmental impact
Materials ScienceSynthesis of functional polymersPromising properties for use in electronics and photonics

Mechanism of Action

The mechanism of action of 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,3-triazole-4-carboxamide scaffold exhibits significant versatility, with substituent variations profoundly influencing biological activity, pharmacokinetics, and target specificity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 1,2,3-Triazole-4-Carboxamide Derivatives

Compound Name Substituent (R Group) Molecular Weight (g/mol) Key Biological Targets IC₅₀/Potency Applications
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl 212.20 LexA (SOS response), C3d, Mycobacteria 32 µM (LexA) Antibiotic adjuvants, immunomodulators
5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Methylphenyl 217.23 Under investigation Not reported Exploratory (potential SOS inhibitors)
5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorophenyl 221.21 MicroRNA, cancer pathways Not reported Anticancer agents
5-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 233.24 Not specified Not reported Broad-spectrum therapeutics

Key Findings

Substituent-Driven Activity: The carbamoylmethyl derivative (IC₅₀ = 32 µM) demonstrates potent inhibition of LexA self-cleavage, a critical step in bacterial SOS response activation. Its β-turn mimetic structure is hypothesized to interfere with LexA’s conformational dynamics during RecA*-mediated cleavage . However, its specific biological efficacy and cytotoxicity profile remain uncharacterized . Fluorophenyl and methoxyphenyl analogs exhibit divergent applications, with fluorinated derivatives showing promise in cancer therapy due to interactions with microRNA pathways .

Synthetic Modularity :
The scaffold’s synthetic flexibility enables rapid SAR exploration. For example, N-methylation of amide bonds in the carbamoylmethyl derivative disrupts β-turn mimicry, reducing LexA inhibition potency . Similar modifications in the 3-methylphenyl variant could elucidate its binding mode.

Target Specificity :
While the carbamoylmethyl compound avoids Pan-Assay Interference Compounds (PAINS) pitfalls due to its selective LexA inhibition , phenyl-substituted analogs (e.g., 3-methylphenyl) may face challenges in target specificity owing to increased steric bulk.

Therapeutic Potential: The carbamoylmethyl derivative is a leading candidate for "DISARMER" (Drugs to Inhibit SOS Activation to Repress Mechanisms Enabling Resistance) development, acting as an antibiotic adjuvant .

Biological Activity

5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H11N5O
  • Molecular Weight : 217.2272 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 4342-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Tubulin Polymerization : This compound has been shown to inhibit tubulin polymerization, which is critical for cell division. It arrests the cell cycle in the G2/M phase, making it a potential candidate for cancer therapy .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the phosphorylation of heat shock protein 27 (HSP27) and reducing tumor necrosis factor-alpha (TNFα) release in response to lipopolysaccharide (LPS) stimulation in cells .
  • Bacterial Resistance Modulation : Research indicates that derivatives of this compound can modulate the SOS response in bacteria, potentially providing a novel approach to combat antibiotic resistance by targeting auto-proteolysis mechanisms in bacterial proteins like LexA .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes its inhibitory effects:

Cell LineGI50 (µM)Mechanism of Action
NCI-H23 (Lung Cancer)0.32Tubulin polymerization inhibition
HCT-15 (Colon Cancer)0.25G2/M phase cell cycle arrest
SF-295 (CNS Cancer)0.45Induction of apoptosis
DU-145 (Prostate Cancer)0.50Inhibition of NF-kB signaling

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects as shown below:

AssayIC50 (µM)Effect
TNFα Release Inhibition0.283Potent inhibition in LPS-stimulated cells
HSP27 Phosphorylation Inhibition1.76Reduced phosphorylation in inflammatory models

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Studies : A study conducted on various human cancer cell lines revealed that the compound exhibits selective cytotoxicity with an IC50 value ranging from low micromolar to submicromolar concentrations across different cell types .
  • Inflammation Models : In vivo studies demonstrated that the compound significantly reduces microglial activation and astrocyte proliferation in models of neuroinflammation induced by LPS .
  • Bacterial Resistance Studies : The compound's ability to inhibit the LexA cleavage process was validated through high-throughput screening, indicating its potential as a DISARMER agent against bacterial resistance mechanisms .

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of substituted aniline derivatives with isocyanides or azides. Key steps include:

  • Precursor Selection : Use 3-methylphenylamine and carboxamide intermediates for regioselective triazole formation.
  • Reaction Optimization : Employ polar aprotic solvents (e.g., DMF) at 80–100°C to enhance cyclization efficiency. Catalytic Cu(I) or Ru(II) can improve yield (70–85%) by accelerating azide-alkyne cycloaddition .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the pure product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. IR spectroscopy identifies carboxamide (C=O stretch at ~1650 cm⁻¹) and amino groups (N-H stretch at ~3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles, torsion angles, and supramolecular packing. Anisotropic displacement parameters validate structural accuracy .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions. Solubility in ethanol or acetonitrile is moderate (~5 mg/mL) .
  • Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or acidic/basic conditions to prevent decomposition.

Q. Which in vitro models are appropriate for assessing antimicrobial activity?

Use minimum inhibitory concentration (MIC) assays against:

  • Gram-positive : Staphylococcus aureus (ATCC 29213) with Mueller-Hinton broth.
  • Gram-negative : Escherichia coli (ATCC 25922) in LB medium. Include positive controls (e.g., ciprofloxacin) and measure optical density at 600 nm over 24 hours .

Advanced Research Questions

Q. How do structural modifications at the triazole 1-position and carboxamide 4-position influence kinase inhibitory activity?

  • SAR Insights :
  • 1-Position (Aryl Group) : Bulky substituents (e.g., 4-bromo, 3-methyl) enhance kinase binding via hydrophobic interactions. 3-Methylphenyl improves selectivity for tyrosine kinases .
  • 4-Position (Carboxamide) : Electron-withdrawing groups (e.g., -CF₃) increase potency by stabilizing hydrogen bonds with ATP-binding pockets. Replacements with ester or thioamide reduce activity .
    • Experimental Validation : Kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, VEGFR2) quantify IC₅₀ values.

Q. What strategies resolve discrepancies between in vitro antiproliferative activity and in vivo efficacy?

  • Pharmacokinetics : Measure oral bioavailability (e.g., rat models) and plasma half-life. Poor absorption or rapid metabolism often explains efficacy gaps .
  • Formulation : Use liposomal encapsulation or PEGylation to improve solubility and tumor targeting .
  • Model Selection : Compare 2D cell lines (e.g., MCF-7) vs. 3D spheroids or patient-derived xenografts (PDX) for translational relevance .

Q. How can computational modeling predict target binding modes for derivatives?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (PDB: 1M17). Prioritize derivatives with lower binding energy (<−8 kcal/mol) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns. Analyze RMSD and hydrogen bond occupancy .

Q. What mechanistic insights support dual inhibition of COX-2 and HDAC by analogous triazoles?

  • COX-2 Inhibition : Fluorescence polarization assays show competitive binding with arachidonic acid (Kᵢ ~50 nM). Downregulation of PGE₂ in LPS-stimulated macrophages confirms anti-inflammatory effects .
  • HDAC Inhibition : Western blotting reveals increased acetylation of histone H3 (Lys9/14) in treated cancer cells. HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) is determined via enzymatic activity kits .

Q. How do phenotypic screening outcomes in parasitic models inform lead optimization?

  • Trypanosoma cruzi : High-content screening in infected VERO cells identifies hits with EC₅₀ <1 µM. Optimize metabolic stability (human liver microsomes) and reduce CYP3A4 inhibition to improve oral exposure .
  • Target Deconvolution : CRISPR-Cas9 knockout libraries or thermal proteome profiling (TPP) identify primary targets (e.g., proteases, transporters) .

Data Contradiction Analysis

Q. Why do similar triazole derivatives show variable activity across cancer cell lines?

  • Heterogeneity : Cell line-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP450) alters intracellular concentrations .
  • Off-Target Effects : Profiling against kinase panels (e.g., Eurofins DiscoverX) identifies unintended targets (e.g., PI3K, mTOR) contributing to cytotoxicity .

Q. Tables

Key Physicochemical Properties
Molecular Weight
LogP
Hydrogen Bond Donors
Topological Polar Surface Area
Biological Activity Summary
Antiproliferative Activity (IC₅₀)
COX-2 Inhibition (Kᵢ)
HDAC6 Inhibition (IC₅₀)

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